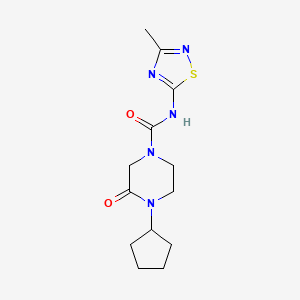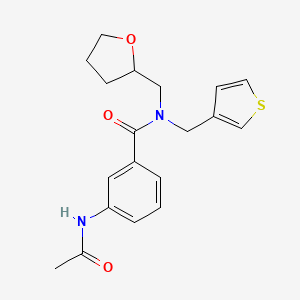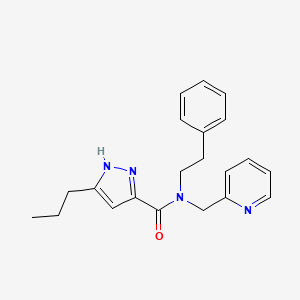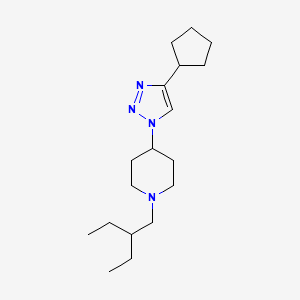
4-cyclopentyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopentyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CP-690,550 and belongs to the class of drugs known as Janus kinase inhibitors (JAK inhibitors). JAK inhibitors have been shown to have a wide range of potential therapeutic applications, including the treatment of autoimmune diseases, cancer, and other inflammatory conditions.
Mecanismo De Acción
The mechanism of action of CP-690,550 involves the inhibition of Janus kinases, which are enzymes that play a key role in the signaling pathways that regulate immune cell function. By inhibiting these enzymes, CP-690,550 can reduce the activity of immune cells and decrease inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has also been shown to have antitumor activity, and may have potential applications in the treatment of cancer. It has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CP-690,550 is its specificity for Janus kinases, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of CP-690,550 is its relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on CP-690,550. One area of interest is in the development of more potent and selective JAK inhibitors, which could have even greater therapeutic potential. Another area of interest is in the development of combination therapies that combine JAK inhibitors with other drugs, such as immunomodulators or chemotherapeutic agents. Finally, there is also interest in the development of new formulations of CP-690,550 that could improve its pharmacokinetic properties and make it more useful in clinical settings.
Métodos De Síntesis
The synthesis of CP-690,550 involves several steps, including the condensation of 3-methyl-1,2,4-thiadiazol-5-amine with cyclopentanone to form 4-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-yl ketone. This intermediate is then reacted with piperazine and isocyanate to form the final product, 4-cyclopentyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK inhibitors have been shown to be effective in reducing inflammation and suppressing the immune system, which can help to alleviate the symptoms of these conditions.
Propiedades
IUPAC Name |
4-cyclopentyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S/c1-9-14-12(21-16-9)15-13(20)17-6-7-18(11(19)8-17)10-4-2-3-5-10/h10H,2-8H2,1H3,(H,14,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXYXMOYTKKGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)N2CCN(C(=O)C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}pyridine](/img/structure/B5903525.png)
![2-(3-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}propyl)phenol](/img/structure/B5903527.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-prop-2-yn-1-ylprop-2-en-1-amine](/img/structure/B5903530.png)

![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(1-methyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5903544.png)
![(4-methoxy-3,5-dimethylphenyl){methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}acetic acid](/img/structure/B5903545.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5903579.png)

![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxamide](/img/structure/B5903592.png)
![N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-1-pyrimidin-2-ylpiperidine-4-carboxamide](/img/structure/B5903600.png)

![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea](/img/structure/B5903631.png)
![2-(2,5-dimethylphenoxy)-N-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}-N-methylpropanamide](/img/structure/B5903633.png)